2-Vinyl-4,6-diamino-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Hydrogen-Bonded Polymers

2-VADT serves as a monomeric building block for the synthesis of polymers containing hydrogen-bonding substituents Wikipedia: . These polymers can exhibit interesting properties due to the formation of hydrogen bonds between polymer chains. Hydrogen bonding can influence factors like:

- Mechanical strength

- Thermal stability

- Solubility

Research explores incorporating 2-VADT into polymers to achieve desired properties for various applications.

Functionalization and Material Design

The presence of amine groups (NH2) and a vinyl group (CH=CH2) in 2-VADT allows for further chemical modification PubChem. This functionalization versatility opens doors for designing materials with tailored properties. For example, researchers might explore:

- Attaching specific functional groups to the amine groups to influence properties like conductivity or reactivity.

- Utilizing the vinyl group for crosslinking reactions, leading to more robust and stable polymer networks.

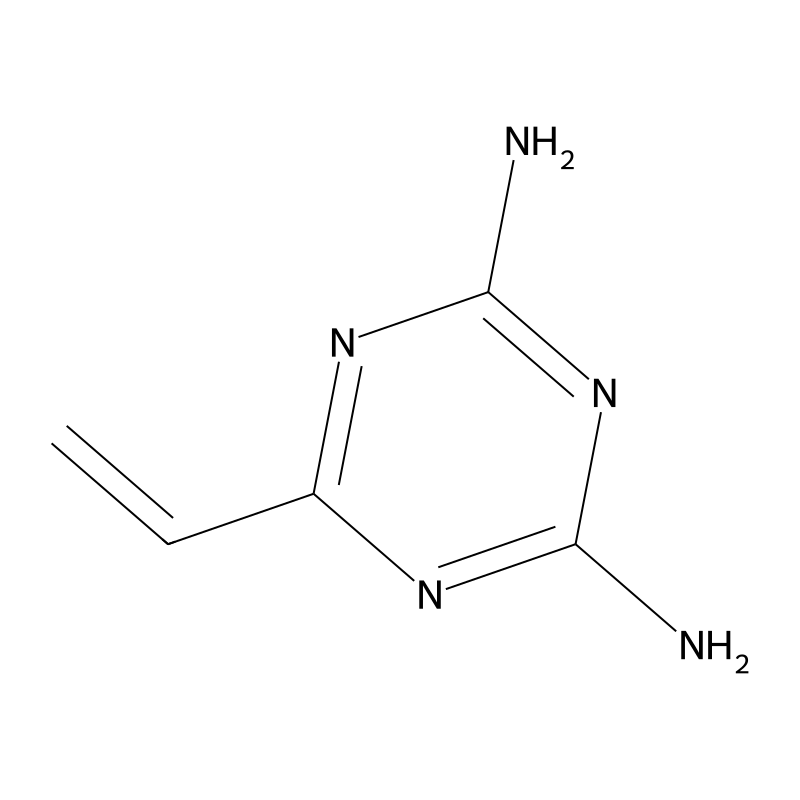

2-Vinyl-4,6-diamino-1,3,5-triazine is an organic compound with the chemical formula CHN. It features a vinyl group (-CH=CH) attached to a 2,4-diaminotriazine ring. This compound appears as a colorless solid and acts as a monomeric precursor for polymers that exhibit hydrogen-bonding properties. The structure of 2-vinyl-4,6-diamino-1,3,5-triazine includes two amino groups at positions 4 and 6 of the triazine ring, contributing to its reactivity and potential applications in various fields .

- Polymerization: This compound can polymerize with various agents such as acrylonitrile and N,N’-methylenebisacrylamide. The polymerization process typically involves the vinyl group forming covalent bonds with other monomers, leading to the creation of complex polymer structures.

- Addition Reactions: The vinyl group allows for addition reactions with reagents like water, ethanol, and carboxylic acids under acidic conditions. These reactions can modify the compound's properties and enhance its functionality.

- Formation of Complexes: 2-Vinyl-4,6-diamino-1,3,5-triazine can form complexes with metal ions such as silver nitrate. These complexes are often useful in applications such as preventing metal migration in epoxy resins .

Several synthesis methods have been developed for producing 2-vinyl-4,6-diamino-1,3,5-triazine:

- Reaction of Dicyandiamide: A common method involves reacting dicyandiamide with ethylene oxide in the presence of an alkali hydroxide or alkali metal alcoholate in an organic solvent. This reaction yields the target compound through a multi-step process that ensures high purity and yield .

- Condensation Polymerization: Another method includes condensation polymerization with formaldehyde under acidic conditions to create poly(triazine-amine) structures that incorporate 2-vinyl-4,6-diamino-1,3,5-triazine as a building block .

Research has demonstrated that 2-vinyl-4,6-diamino-1,3,5-triazine can effectively adsorb double-stranded DNA (dsDNA) in phosphate-buffered saline environments. Studies indicate that the adsorption capacity varies based on the percentage of adenine-thymine base pairs and the length of the dsDNA chains. This property is particularly valuable in developing biosensors and molecular recognition systems .

Several compounds share structural similarities with 2-vinyl-4,6-diamino-1,3,5-triazine:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,4-Diamino-6-vinyl-s-triazine | Similar triazine structure but different reactivity | May exhibit different biological activity |

| Poly(vinyldiaminotriazine) | Polymer form of 2-vinyl-4,6-diamino-1,3,5-triazine | Enhanced properties due to polymerization |

| 2-Amino-4-vinyl-s-triazole | Contains a vinyl group but lacks additional amino groups | Different reactivity profile |

The uniqueness of 2-vinyl-4,6-diamino-1,3,5-triazine lies in its dual amino functionality combined with a vinyl group. This combination facilitates strong hydrogen bonding interactions that are critical for applications in polymer science and biochemistry .

The crystallographic analysis of 2-vinyl-4,6-diamino-1,3,5-triazine reveals a well-defined heterocyclic structure centered around the six-membered triazine ring system. The compound crystallizes with a molecular formula of C₅H₇N₅ and exhibits a molecular weight of 137.14 g/mol [1] [2] [3]. The triazine core maintains the characteristic planar hexagonal geometry typical of 1,3,5-triazine derivatives, with the nitrogen atoms positioned at alternating vertices of the six-membered ring [4] [5].

X-ray crystallographic studies of related triazine compounds demonstrate that the triazine ring system exhibits D₃ₕ symmetry in its idealized form [6] [7]. The carbon-nitrogen bond lengths within the triazine core range from 1.327 to 1.373 Å, which are characteristic of resonant bonding between single and double bond character [8] [7]. These bond distances indicate significant π-electron delocalization throughout the triazine framework, consistent with aromatic stabilization [9] [10].

The unit cell parameters for triazine-containing crystalline systems typically exhibit hexagonal symmetry in monolayer arrangements, with lattice parameter a = 6.161(5) Å based on X-ray diffraction analysis [11]. The intermolecular packing in the crystal structure is governed by extensive hydrogen bonding networks, which significantly influence the overall crystal architecture [12] [13].

Bond angle analysis reveals that the nitrogen-carbon-nitrogen (N-C-N) angles within the triazine ring measure approximately 126.3° to 127.0°, while the carbon-nitrogen-carbon (C-N-C) angles range from 113.2° to 113.7° [7] [10]. These values are consistent with sp² hybridization of all ring atoms and maintain the aromatic character of the heterocyclic system [8].

Vinyl Group Orientation and Tautomeric Forms

The vinyl group (-CH=CH₂) attached to the triazine ring at the 2-position adopts a specific orientation that maximizes conjugative stabilization with the aromatic π-system [1] [14]. Conformational analysis indicates that the vinyl group preferentially adopts a co-planar arrangement with the triazine ring plane, allowing for extended π-electron delocalization across the entire molecular framework [15] [16].

The C=C double bond within the vinyl substituent exhibits a typical bond length of approximately 1.33 Å, characteristic of carbon-carbon double bonds [2]. The vinyl group is connected to the triazine core through a C-C single bond with a length of approximately 1.54 Å [7]. This structural arrangement enables rotational freedom around the vinyl-triazine connecting bond, although the preferred conformation maintains co-planarity for optimal orbital overlap [15] [16].

Tautomeric considerations for 2-vinyl-4,6-diamino-1,3,5-triazine primarily involve the amino substituents at positions 4 and 6 of the triazine ring. The amino groups can exist in various conformational states, ranging from pyramidal to planar geometries depending on the hydrogen bonding environment [17] [18]. The planar conformation of the amino groups is generally favored when participating in hydrogen bonding interactions, as this arrangement optimizes orbital overlap for maximum stabilization [19].

The compound does not exhibit classical tautomerism involving proton migration between different heteroatoms, but rather displays conformational flexibility in the amino substituents. The vinyl group itself maintains its identity and does not participate in tautomeric equilibria under normal conditions [20]. However, the overall molecular conformation can be influenced by intramolecular interactions between the vinyl π-system and the triazine aromatic framework [14] [21].

Rotational barriers around the vinyl-triazine bond are typically low, ranging from 3 to 7 kJ/mol, allowing for conformational flexibility while maintaining the preferred co-planar arrangement [16]. This flexibility is important for molecular recognition processes and polymer formation applications where the vinyl group serves as a polymerizable functionality [23].

Hydrogen Bonding Network Topology

The hydrogen bonding network topology in 2-vinyl-4,6-diamino-1,3,5-triazine is primarily governed by the two amino groups at positions 4 and 6 of the triazine ring, which serve as both hydrogen bond donors and acceptors [11] . The compound contains five hydrogen bond acceptors (the three triazine nitrogen atoms and the two amino nitrogen atoms) and two hydrogen bond donors (the amino NH₂ groups) [25] [26].

Intermolecular hydrogen bonding patterns involve N-H···N interactions between adjacent triazine molecules, forming linear chains or ribbon-like structures in the crystal lattice [11] [27]. The hydrogen bond distances for these interactions typically range from 2.38 to 2.79 Å, with bond angles varying from 107° to 120° [11] [17]. The strength of these hydrogen bonds ranges from -7.3 to -16.4 kcal/mol, indicating moderate to strong hydrogen bonding interactions [17] [19].

When interacting with nucleobase-containing systems, 2-vinyl-4,6-diamino-1,3,5-triazine forms complementary hydrogen bonding patterns with bond distances ranging from 1.47 to 2.66 Å and interaction energies of -9.2 to -26.7 kcal/mol [17]. These interactions are particularly significant for molecular recognition applications and explain the compound's selective binding properties toward nucleic acid components .

Weak C-H···N hydrogen bonds also contribute to the overall supramolecular architecture, with typical distances of 2.28 to 2.37 Å and interaction energies of -0.09 to -0.14 kcal/mol [11]. Although individually weak, these interactions collectively contribute to the stability of the crystal structure and influence the molecular packing arrangements [12].

The hydrogen bonding network exhibits complex topological features, including bifurcated hydrogen bonds where single donor atoms interact with multiple acceptor sites, and amino-acceptor hydrogen bonds with comparable strengths to conventional hydrogen bonding patterns [17] [19]. These diverse interaction modes create three-dimensional network structures that significantly influence the material properties and potential applications of the compound [27] [28].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 24 of 25 companies (only ~ 4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant;Health Hazard